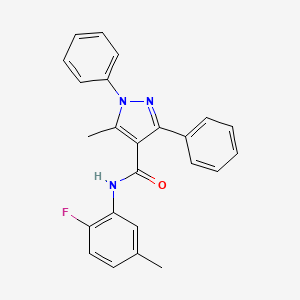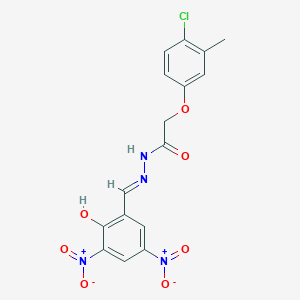
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as FMPP, is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has gained significant attention due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases.
Mécanisme D'action
FMPP inhibits the activity of COX-2 and FAAH by binding to their active sites. The inhibition of COX-2 results in the reduction of prostaglandin synthesis, which is responsible for the development of inflammation and pain. The inhibition of FAAH results in the increase of endocannabinoid levels, which are responsible for the regulation of various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. FMPP has been found to reduce inflammation, pain, and cancer cell proliferation in animal models. FMPP has also been found to improve neurological function and reduce anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMPP has several advantages and limitations for lab experiments. One advantage is that FMPP is a potent and selective inhibitor of COX-2 and FAAH, which makes it a valuable tool for studying the role of these enzymes in disease development. One limitation is that FMPP has a relatively short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the research on FMPP. One direction is to investigate the potential therapeutic applications of FMPP in the treatment of various diseases, including inflammation, pain, and neurological disorders. Another direction is to develop more potent and selective inhibitors of COX-2 and FAAH based on the structure of FMPP. Additionally, the development of new synthetic methods for the production of FMPP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, FMPP is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has been found to inhibit the activity of COX-2 and FAAH, which are involved in the development of various diseases. FMPP has various biochemical and physiological effects, including the reduction of inflammation, pain, and cancer cell proliferation. FMPP has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Méthodes De Synthèse
FMPP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-fluoro-5-methylphenylhydrazine with 1,3-diphenyl-1H-pyrazol-5-ol, which results in the formation of 2-fluoro-5-methylphenyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. The second step involves the reaction of the intermediate product with acetic anhydride, which results in the formation of FMPP.
Applications De Recherche Scientifique
FMPP has potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases. FMPP has been found to be effective in inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the development of inflammation, pain, and cancer. FMPP has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the development of various neurological disorders.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-13-14-20(25)21(15-16)26-24(29)22-17(2)28(19-11-7-4-8-12-19)27-23(22)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBMZHWXKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)